molecular formula C50H78O12 B1196039 4-Hydroxy-1,26-dioxo-5,6:22,26-diepoxyergosta-2,24-dien-27-yl 6-o-hexadecanoylhexopyranoside CAS No. 119812-43-0

4-Hydroxy-1,26-dioxo-5,6:22,26-diepoxyergosta-2,24-dien-27-yl 6-o-hexadecanoylhexopyranoside

Cat. No. B1196039
CAS RN: 119812-43-0
M. Wt: 871.1 g/mol
InChI Key: AGNOSYRBHQJIEE-UHFFFAOYSA-N
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Description

4-Hydroxy-1,26-dioxo-5,6:22,26-diepoxyergosta-2,24-dien-27-yl 6-o-hexadecanoylhexopyranoside is a natural product found in Withania somnifera with data available.

Scientific Research Applications

1. Bioactive Compound Discovery

Research on bioactive compounds from the flower of Datura metel L. led to the isolation of new withanolide glucosides, closely related to the specified compound. These withanolides have been studied for their unique structures and potential bioactivity, contributing to the exploration of natural products in pharmacology and biochemistry (Kuang et al., 2009).

2. Understanding Plant Sterols

Studies on Salpichroa origanifolia yielded withanolides structurally related to the specified compound, enhancing the understanding of plant sterols and their diverse biological roles. This knowledge assists in the broader study of sterols in plant biology and their potential applications (Veleiro et al., 1994).

3. Study of Secondary Metabolites in Host Plant Resistance

Hydroxamic acids, including compounds similar to the specified one, have been extensively studied for their role in host plant resistance against pests and diseases. This research contributes to agricultural science by exploring natural plant defense mechanisms (Niemeyer, 1988).

4. Investigating Lipid Peroxidation Products

Research into hydroxy-alkenals, structurally similar to the specified compound, has led to a deeper understanding of the cytotoxic effects of these compounds formed during lipid peroxidation. This is crucial in studying cellular damage and oxidative stress (Bacot et al., 2007).

properties

CAS RN

119812-43-0

Product Name

4-Hydroxy-1,26-dioxo-5,6:22,26-diepoxyergosta-2,24-dien-27-yl 6-o-hexadecanoylhexopyranoside

Molecular Formula

C50H78O12

Molecular Weight

871.1 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate

InChI

InChI=1S/C50H78O12/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-42(53)58-29-38-43(54)44(55)45(56)47(61-38)59-28-33-30(2)26-37(60-46(33)57)31(3)34-20-21-35-32-27-41-50(62-41)40(52)23-22-39(51)49(50,5)36(32)24-25-48(34,35)4/h22-23,31-32,34-38,40-41,43-45,47,52,54-56H,6-21,24-29H2,1-5H3

InChI Key

AGNOSYRBHQJIEE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC2=C(CC(OC2=O)C(C)C3CCC4C3(CCC5C4CC6C7(C5(C(=O)C=CC7O)C)O6)C)C)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(C(O1)OCC2=C(CC(OC2=O)C(C)C3CCC4C3(CCC5C4CC6C7(C5(C(=O)C=CC7O)C)O6)C)C)O)O)O

synonyms

sitoindoside X

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-1,26-dioxo-5,6:22,26-diepoxyergosta-2,24-dien-27-yl 6-o-hexadecanoylhexopyranoside
Reactant of Route 2
4-Hydroxy-1,26-dioxo-5,6:22,26-diepoxyergosta-2,24-dien-27-yl 6-o-hexadecanoylhexopyranoside
Reactant of Route 3
4-Hydroxy-1,26-dioxo-5,6:22,26-diepoxyergosta-2,24-dien-27-yl 6-o-hexadecanoylhexopyranoside
Reactant of Route 4
4-Hydroxy-1,26-dioxo-5,6:22,26-diepoxyergosta-2,24-dien-27-yl 6-o-hexadecanoylhexopyranoside
Reactant of Route 5
4-Hydroxy-1,26-dioxo-5,6:22,26-diepoxyergosta-2,24-dien-27-yl 6-o-hexadecanoylhexopyranoside
Reactant of Route 6
4-Hydroxy-1,26-dioxo-5,6:22,26-diepoxyergosta-2,24-dien-27-yl 6-o-hexadecanoylhexopyranoside

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